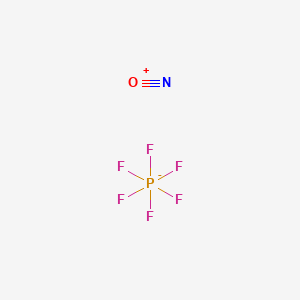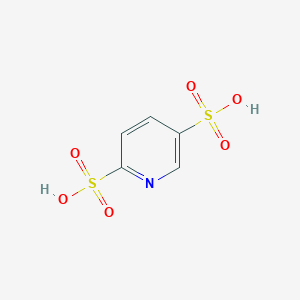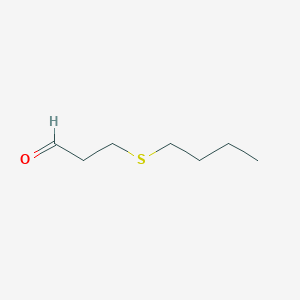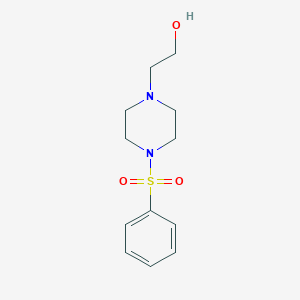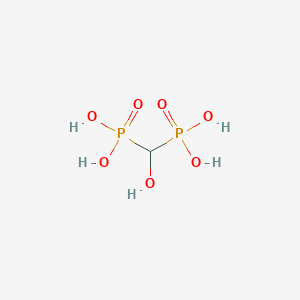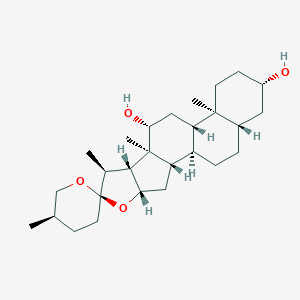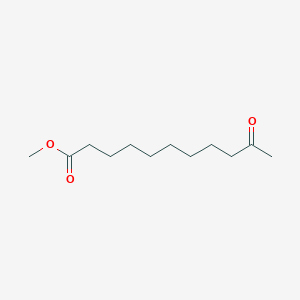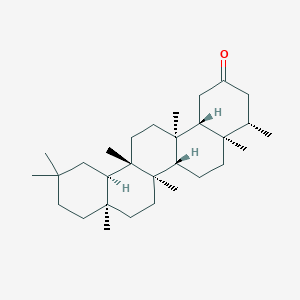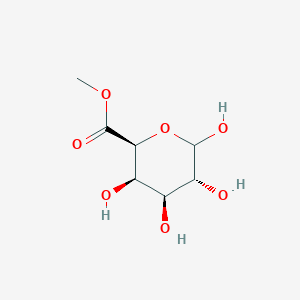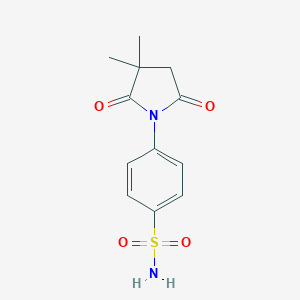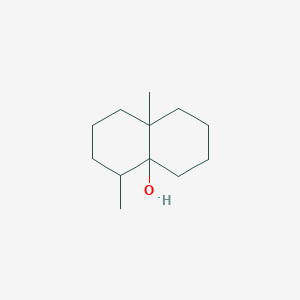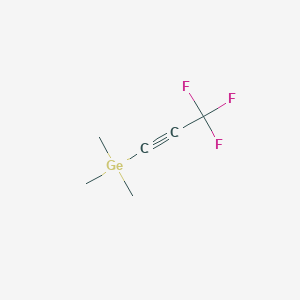
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless gas that is highly reactive and has a strong odor. Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- is primarily used in the field of organic chemistry for its ability to act as a reducing agent and as a source of germanium.
Mechanism of Action
The mechanism of action of Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions, donating electrons to other molecules and reducing them in the process.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Germane, trimethyl(3,3,3-trifluoro-1-propynyl)-. However, it is known to be highly reactive and potentially toxic. It should be handled with caution and proper safety measures.
Advantages and Limitations for Lab Experiments
One advantage of using Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- in lab experiments is its ability to act as a reducing agent. This makes it useful in a variety of organic synthesis reactions. However, its high reactivity and potential toxicity can also be a limitation, requiring careful handling and safety precautions.
Future Directions
There are several potential future directions for research involving Germane, trimethyl(3,3,3-trifluoro-1-propynyl)-. One area of interest is its use as a source of germanium in the production of semiconductors. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, more studies are needed to determine the safety and potential toxicity of this compound.
Synthesis Methods
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- can be synthesized through the reaction of trimethylgermanium chloride with trifluoroacetylene. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- has been used in scientific research for a variety of applications. One of the primary uses of this compound is as a reducing agent in organic synthesis. It has also been used as a source of germanium in the production of semiconductors.
properties
CAS RN |
19097-37-1 |
|---|---|
Molecular Formula |
C6H9F3Ge |
Molecular Weight |
210.76 g/mol |
IUPAC Name |
trimethyl(3,3,3-trifluoroprop-1-ynyl)germane |
InChI |
InChI=1S/C6H9F3Ge/c1-10(2,3)5-4-6(7,8)9/h1-3H3 |
InChI Key |
QOVNFXGPVSXFLC-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(C)C#CC(F)(F)F |
Canonical SMILES |
C[Ge](C)(C)C#CC(F)(F)F |
Other CAS RN |
19097-37-1 |
synonyms |
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




